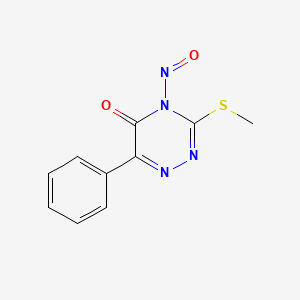
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a methylsulfanyl group, a nitroso group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one typically involves multistep reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with thiourea under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter their function. The methylsulfanyl group may also contribute to the compound’s reactivity by participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
Uniqueness
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both a nitroso group and a methylsulfanyl group on the triazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
106119-80-6 |
|---|---|
Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
3-methylsulfanyl-4-nitroso-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H8N4O2S/c1-17-10-12-11-8(9(15)14(10)13-16)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
HHXPBTSGEKRGHH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C(=O)N1N=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



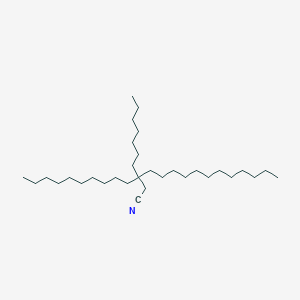
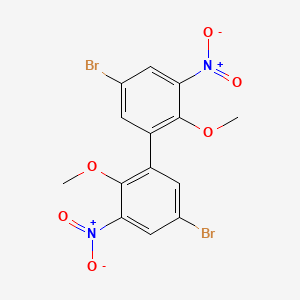
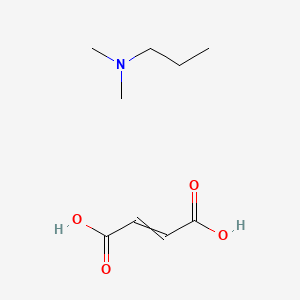



![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
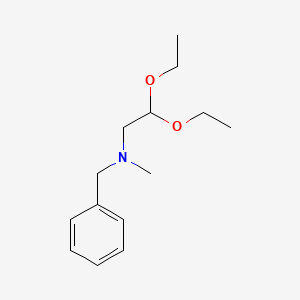

![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)



